N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propane-1-sulfonamide
Description
Properties
IUPAC Name |
N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]propane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2S/c1-2-11-20(18,19)16-12-13-5-9-17(10-6-13)14-3-7-15-8-4-14/h3-4,7-8,13,16H,2,5-6,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFSOSMMWNQCFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NCC1CCN(CC1)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of Pyridine-4-carbaldehyde
A common method involves reductive amination using pyridine-4-carbaldehyde and 4-aminopiperidine. The reaction proceeds via imine formation followed by reduction using sodium cyanoborohydride (NaBH3CN) in methanol at room temperature.
$$
\text{Pyridine-4-carbaldehyde} + \text{4-Aminopiperidine} \xrightarrow{\text{NaBH}_3\text{CN, MeOH}} \text{1-(Pyridin-4-yl)piperidin-4-yl)methylamine}
$$
Hydrogenation of Pyridine Derivatives
Catalytic hydrogenation of 4-(pyridin-4-yl)pyridine derivatives using Raney nickel or palladium on carbon (Pd/C) under H₂ pressure (3–5 atm) yields the piperidine intermediate. This method benefits from high stereoselectivity and scalability.
Conditions :
Sulfonamide Formation
Nucleophilic Substitution with Propane-1-sulfonyl Chloride
The piperidine intermediate reacts with propane-1-sulfonyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF) using triethylamine (TEA) as a base. The reaction proceeds via nucleophilic attack of the amine on the sulfonyl chloride.
$$
\text{1-(Pyridin-4-yl)piperidin-4-yl)methylamine} + \text{ClSO}2\text{CH}2\text{CH}2\text{CH}3 \xrightarrow{\text{TEA, DCM}} \text{this compound}
$$
Optimized Conditions :
- Molar ratio (amine:sulfonyl chloride): 1:1.2.
- Temperature: 0°C to room temperature.
- Yield: 75–80%.
Alternative Sulfonylation Methods
- Mitsunobu Reaction : Utilizes diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple the amine with propane-1-sulfonic acid. However, this method is less efficient (yield: 50–55%).
- Solid-Phase Synthesis : Immobilized sulfonyl chlorides on resin enable high-purity product isolation, though scalability is limited.
Industrial-Scale Production
Continuous Flow Reactor Systems
Modern facilities employ continuous flow reactors to enhance reaction efficiency and safety. Key advantages include:
- Precise temperature control (±1°C).
- Reduced reaction times (2–4 hours vs. 12–24 hours batchwise).
- Higher yields (85–90%).
Table 1: Comparison of Batch vs. Flow Synthesis
| Parameter | Batch Method | Flow Method |
|---|---|---|
| Reaction Time | 12–24 hours | 2–4 hours |
| Yield | 75–80% | 85–90% |
| Byproduct Formation | 5–8% | <2% |
| Scalability | Limited | High |
Purification Techniques
- Crystallization : The crude product is recrystallized from ethanol/water (3:1) to achieve >99% purity.
- Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:4) removes residual amines.
Mechanistic Insights and Side Reactions
Competing Pathways During Sulfonylation
- Diamine Formation : Excess amine leads to bis-sulfonamide byproducts. Mitigated by maintaining a 1:1.2 amine:sulfonyl chloride ratio.
- Hydrolysis : Propane-1-sulfonyl chloride hydrolyzes to sulfonic acid in aqueous conditions. Anhydrous solvents (DCM, THF) suppress this.
Recent Advances and Catalytic Innovations
Organocatalytic Methods
Chiral phosphoric acids (e.g., TRIP) enable enantioselective sulfonamide synthesis, though applicability to this compound remains exploratory.
Photoredox Catalysis
Visible-light-mediated sulfonylation using Ru(bpy)₃²⁺ as a catalyst reduces reaction times to 1–2 hours but requires specialized equipment.
Chemical Reactions Analysis
Types of Reactions
N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propane-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propane-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Analogues
2.1.1 Compound 8: 2-Methylpropane-N-(1-{2-[(propan-2-yl)phenoxy]ethyl}piperidin-4-yl)-sulfonamide
- Structural Differences: The piperidine ring is substituted with a phenoxyethyl group bearing an isopropyl substituent (vs. pyridin-4-yl in the target compound). The sulfonamide group is branched (2-methylpropane) compared to the linear propane-1-sulfonamide in the target .
- Branched sulfonamide may alter steric interactions with target binding sites compared to the linear chain in the target compound.
Goxalapladib (CAS-412950-27-7)
- Structural Differences :
- Acetamide vs. sulfonamide may influence hydrolysis susceptibility and pharmacokinetics.
Comparative Data Table
Research Findings and Implications
- Target Compound vs. Compound 8: The pyridin-4-yl group in the target compound may improve binding to nicotinic acetylcholine receptors or kinases compared to Compound 8’s phenoxyethyl-isopropyl group, which is more suited for lipid-rich environments .
- Target Compound vs. Goxalapladib :
- Goxalapladib’s complex structure and fluorine atoms optimize it for chronic disease targets (e.g., atherosclerosis) with long-term stability requirements, whereas the target compound’s simpler sulfonamide design may favor acute therapeutic applications .
Biological Activity
N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propane-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring, a pyridine ring, and a sulfonamide group, making it structurally unique. Its molecular formula is C15H20N2O2S, and it has a molecular weight of 304.40 g/mol. The sulfonamide group is known for its diverse biological activities, including antibacterial and enzyme inhibition properties.
Target Interactions
This compound likely interacts with various proteins and receptors through hydrogen bonding and other non-covalent interactions. Such interactions can modulate the activity of target proteins, influencing several biochemical pathways.
Biochemical Pathways
Similar compounds have been shown to affect pathways related to cell proliferation, apoptosis, and inflammation. For instance, they may inhibit key enzymes involved in these processes or alter signaling cascades that lead to cellular responses.
Pharmacokinetics
The compound exhibits good water solubility, which may enhance its bioavailability. Factors such as pH and temperature can influence its stability and efficacy in biological systems.
Antitumor Activity
Recent studies have indicated that compounds structurally similar to this compound exhibit significant antitumor properties. For example, research on related sulfonamides has shown their ability to inhibit tumor cell proliferation and migration while inducing apoptosis through mechanisms involving oxidative stress and ferroptosis .
Enzyme Inhibition
The sulfonamide moiety is recognized for its enzyme inhibitory effects. Compounds containing this functional group have demonstrated strong inhibition of acetylcholinesterase (AChE) and urease, which are critical targets in treating various conditions such as Alzheimer's disease and urinary tract infections .
Case Studies
- Antitumor Effects : A study investigated the effects of a related compound on tumor cell lines. Results indicated that treatment led to reduced cell viability and migration, mediated through the inhibition of the KEAP1-NRF2-GPX4 axis, which is crucial for cellular antioxidant defense .
- Enzyme Activity : Another study evaluated the enzyme inhibitory potential of similar sulfonamides against AChE. The findings revealed that certain derivatives exhibited potent inhibitory activity, suggesting their potential as therapeutic agents in neurodegenerative diseases .
Comparative Analysis
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| N-(pyridin-4-yl)piperidine | Moderate antitumor activity | Inhibition of cell proliferation |
| 4-Methyl-N-(Piperidin-1-Ylmethylene) Benzenesulfonamide | Strong antitumor activity | Induction of ferroptosis via NRF2 inhibition |
| N-(Propylsulfonyl)-4-(pyridin-2-yl)piperidine | Enzyme inhibitor | AChE inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
